Product packaging for Ivabradine N-oxide(Cat. No.:)

Ivabradine N-oxide

Cat. No.: B1156075
M. Wt: 484.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivabradine N-Oxide ( 2511244-97-4) is a derivative of Ivabradine, a selective funny current (I f ) channel blocker used therapeutically to lower heart rate in heart failure . This compound serves as a critical analytical reference standard in pharmaceutical research and development, primarily for quality control and regulatory compliance. Researchers use this compound in method development and validation to identify and quantify this specific impurity in Ivabradine Active Pharmaceutical Ingredient (API) and its formulated drug products, as mandated by guidelines from agencies like the ICH and USFDA . The mechanism of action for the parent drug, Ivabradine, involves selective inhibition of the I f current in sinoatrial node cells, which controls spontaneous diastolic depolarization and heart rate, without affecting myocardial contractility or blood pressure . Studying related substances like this compound is essential for understanding the drug's metabolic profile and ensuring the safety and efficacy of the final pharmaceutical product. This product is supplied with a comprehensive Certificate of Analysis (COA), which includes detailed characterization data such as HPLC purity (≥95%), 1 H NMR, 13 C NMR, and mass spectrometry to guarantee its identity and quality for research purposes . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₇H₃₆N₂O₆

Molecular Weight

484.58

Origin of Product

United States

Chemical and Enzymatic Formation of Ivabradine N Oxide

The generation of Ivabradine (B130884) N-oxide is a result of oxidative processes. These can be broadly categorized into enzymatic biotransformation, which occurs in vivo, and non-enzymatic degradation, which can happen during manufacturing, storage, or under specific stress conditions.

Biotransformation Pathways of Ivabradine to its N-oxide

The in vivo metabolism of Ivabradine is extensive and primarily occurs in the liver and intestines. While N-demethylation is the most prominent metabolic pathway, the formation of N-oxide derivatives is a common metabolic route for many xenobiotics containing tertiary amine functionalities.

Ivabradine is known to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme manchester.ac.ukresearchgate.netnih.gov. This enzyme is a major player in the metabolism of a vast number of drugs. The primary metabolic pathway of Ivabradine mediated by CYP3A4 is N-demethylation, which results in the formation of its main active metabolite, N-desmethylivabradine.

While direct in vitro studies conclusively demonstrating the formation of Ivabradine N-oxide by CYP3A4 are not extensively detailed in the available literature, theoretical metabolic predictions based on the structure of Ivabradine suggest that N-oxidation is a possible metabolic route nih.govresearchgate.net. In silico studies have identified N-oxidation as a potential biotransformation pathway for Ivabradine nih.gov. However, the extent to which CYP3A4 contributes to the in vivo formation of this compound compared to its N-demethylation activity remains to be fully elucidated through specific enzymatic studies.

Flavin-containing monooxygenases (FMOs) are another important class of enzymes involved in the metabolism of nitrogen-containing xenobiotics. These enzymes are known to catalyze the N-oxidation of a wide variety of compounds. The potential involvement of FMOs in the metabolism of Ivabradine to its N-oxide is plausible due to the presence of a tertiary amine group in the Ivabradine molecule.

However, specific in vitro studies using recombinant FMO enzymes or human liver microsomes that definitively attribute the formation of this compound to FMO activity are not prominently featured in the current body of scientific literature. General principles of drug metabolism suggest that for compounds with tertiary amines, both CYP and FMO systems can potentially contribute to N-oxidation researchgate.netbioivt.comnih.gov. Further research is required to clarify the specific role, if any, of FMOs in the biotransformation of Ivabradine to its N-oxide.

In vitro metabolism studies are crucial for identifying and characterizing metabolic pathways. Such studies typically utilize human liver microsomes, hepatocytes, or recombinant enzymes to simulate in vivo metabolism. While studies have confirmed that Ivabradine is extensively metabolized in human liver microsomes, the primary focus has been on the formation of the N-desmethylated metabolite manchester.ac.uk.

Although in silico models predict the formation of this compound, detailed in vitro metabolic studies specifically quantifying the formation of this metabolite and identifying the responsible enzyme isoforms are not widely available. The development of specific analytical methods would be necessary to detect and quantify the formation of this compound in complex biological matrices from in vitro incubations.

Non-Enzymatic and Oxidative Degradation Pathways Leading to this compound

This compound has been identified as a significant degradation product in forced degradation studies. These studies are essential for understanding the stability of a drug substance and for identifying potential impurities that may arise during manufacturing and storage.

Forced degradation studies of Ivabradine have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies have consistently shown that Ivabradine is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of several degradation products, including this compound nih.govdoaj.orgnih.gov.

The identification and characterization of these degradation products are typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-HR-MS/MS nih.gov. In some studies, the N-oxide degradation product has been designated with specific identifiers, such as "N1" nih.govdoaj.org. One study also reported the separation of diastereomeric N-oxides, indicating the complexity of the degradation profile researchgate.net.

Stress ConditionDegradation Products IdentifiedAnalytical MethodReference
Acid Hydrolysis (HCl and H2SO4)Multiple degradation products, including N-oxideLC-HR-MS/MS nih.gov
Base Hydrolysis (NaOH)Multiple degradation products, including N-oxide (N1)HPLC-Q-TOF-MS nih.govdoaj.org
Oxidative (H2O2)Multiple degradation products, including N-oxide (N1)HPLC-Q-TOF-MS nih.govdoaj.org
ThermalDegradation observedHPLC-Q-TOF-MS nih.gov
PhotolyticDegradation observedHPLC-Q-TOF-MS nih.gov

The stability of Ivabradine is a critical factor for its formulation and storage. Studies have shown that Ivabradine is relatively stable under neutral conditions but degrades in the presence of strong acids, bases, and oxidizing agents nih.govnih.gov. Increased temperature and exposure to light can also promote degradation nih.govdoaj.org.

The formation of this compound as a degradation product highlights the importance of controlling storage conditions and avoiding exposure to oxidative environments to maintain the purity and quality of the drug substance and its formulated products. The stability profile indicates that the tertiary amine in the Ivabradine structure is susceptible to oxidation, leading to the formation of the N-oxide.

Synthetic Methodologies for this compound Generation

The generation of this compound in a laboratory setting is achieved through the direct oxidation of the tertiary amine functional group present in the Ivabradine molecule.

The conversion of a tertiary amine to its corresponding N-oxide is a standard transformation in organic synthesis. For Ivabradine, this involves the use of specific oxidizing agents capable of selectively oxidizing the nitrogen atom.

Common Oxidative Reagents:

Hydrogen Peroxide (H₂O₂): As demonstrated in forced degradation studies of Ivabradine, hydrogen peroxide is an effective reagent for inducing oxidation and forming N-oxide impurities. In a preparative context, controlling the stoichiometry and reaction conditions (temperature, solvent) is essential to favor the N-oxide product over other degradation products.

Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used for the N-oxidation of amines due to their reactivity and selectivity under mild conditions.

The reaction is typically carried out in an appropriate organic solvent, such as a chlorinated solvent or an alcohol, at controlled temperatures, often starting at low temperatures (e.g., 0 °C) and allowing the reaction to proceed to completion.

Reagent ClassSpecific ExampleTypical Conditions
PeroxidesHydrogen Peroxide (H₂O₂)Aqueous or alcoholic solution, controlled temperature.
Peroxy Acidsm-CPBAChlorinated solvents (e.g., DCM), 0 °C to room temp.

Achieving high purity and reasonable yield is critical when producing this compound for use as a research or reference standard. synzeal.com Purity is typically assessed at over 95% by High-Performance Liquid Chromatography (HPLC). allmpus.com

Optimization strategies focus on:

Reaction Control: Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or HPLC to prevent over-oxidation or the formation of side products.

Purification: The primary method for purifying the crude product is column chromatography on silica gel. More advanced techniques, such as preparative HPLC, may be employed to achieve the high purity required for analytical standards.

The parent molecule, Ivabradine, is a pure S-enantiomer. The oxidation of the tertiary nitrogen atom in Ivabradine introduces a new chiral center at the nitrogen itself, leading to the formation of two diastereomers. researchgate.netresearchgate.net

Formation of Diastereomers: Standard chemical synthesis of this compound typically results in a mixture of these two diastereomers. lgcstandards.com The literature available does not describe methods for the stereoselective synthesis of a single diastereomer.

Separation and Analysis: While a stereoselective synthesis is not established, analytical methods have been specifically developed to separate and quantify the individual diastereomers. researchgate.net Chiral HPLC is a powerful tool for this purpose, allowing for the resolution of the two diastereomeric peaks, which is crucial for the accurate impurity profiling of Ivabradine. alentris.orgnih.gov The availability of this compound as a "mixture of diastereomers" from chemical suppliers underscores the nature of its synthesis. lgcstandards.com

Analytical TechniquePurposeReference
Reversed-Phase HPLCPurity determination and separation of impurities. researchgate.net
Chiral HPLCSeparation and quantification of the N-oxide diastereomers. alentris.orggoogle.com
Mass Spectrometry (MS)Structural confirmation by molecular weight determination. researchgate.net

Advanced Analytical Methodologies for Ivabradine N Oxide Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Ivabradine (B130884) N-oxide from its parent compound and other related impurities. The choice of technique is dictated by the complexity of the sample matrix and the analytical objective, whether it is quantification, isolation, or stability testing.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Ivabradine and its impurities, including the N-oxide. rsc.orgakjournals.com The development of a stability-indicating HPLC method is crucial for separating degradation products from the active pharmaceutical ingredient (API).

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated according to the International Council for Harmonisation (ICH) guidelines. rsc.orgakjournals.com One notable study developed a new RP-HPLC method capable of separating process-related impurities and major oxidative degradation products like Ivabradine N-oxide. rsc.org This method utilized a Zorbax phenyl column with a gradient elution system. rsc.org The mobile phase consisted of a 0.075% trifluoroacetic acid, acetonitrile (B52724), and methanol (B129727) mixture, delivered at a flow rate of 1.5 mL/min. rsc.org Detection was achieved using a photodiode array (PDA) detector in conjunction with a quadrupole mass detector (QDa), which aids in the identification of impurities based on their molecular weights. rsc.org

Another approach applied the Analytical Quality by Design (AQbD) principles to develop a robust, gradient elution RP-HPLC method for separating Ivabradine from eleven of its impurities. akjournals.comakjournals.com This method optimized key parameters to ensure reliable separation, demonstrating the systematic approach required for complex analytical challenges. akjournals.com

Table 1: Examples of HPLC Method Parameters for Ivabradine and Impurity Analysis

Parameter Method 1 rsc.org Method 2 akjournals.com Method 3 ijapbjournal.com
Column Zorbax Phenyl Not Specified C18 (150 x 4.6 mm; 5 µ)
Mobile Phase 0.075% TFA, ACN, MeOH (Gradient) 20 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.35), ACN (Gradient) ACN, 10 mM Ammonium Acetate buffer (pH 7.2) (60:40 v/v)
Flow Rate 1.5 mL/min Not Specified 1.0 mL/min
Detection PDA (285 nm) & QDa Not Specified UV (285 nm)

| Focus | Separation of process and degradation impurities, including N-oxide diastereomers. rsc.org | Separation of Ivabradine and eleven impurities. akjournals.com | Quantification of Ivabradine in tablets. ijapbjournal.com |

Note: ACN = Acetonitrile, MeOH = Methanol, TFA = Trifluoroacetic Acid. This table is for illustrative purposes and summarizes conditions from different studies.

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times and greater resolution. UHPLC methods, often coupled with mass spectrometry (UHPLC-MS/MS), have been developed for the determination of Ivabradine and its metabolites in biological matrices such as plasma. akjournals.comimpactfactor.org These methods offer significant advantages in throughput and sensitivity, which are critical for pharmacokinetic studies. akjournals.com While specific UHPLC methods focusing solely on this compound are not extensively detailed in the literature, the established use of UHPLC for its parent drug and other metabolites confirms its applicability and superiority for the rapid and sensitive quantification of the N-oxide in complex samples. akjournals.comimpactfactor.org

A review of the scientific literature indicates that Gas Chromatography (GC) is not a preferred or commonly used method for the analysis of this compound. GC analysis is generally suitable for volatile and thermally stable compounds. This compound, being a large and complex molecule with a molecular weight of 484.6 g/mol , possesses low volatility and is susceptible to thermal degradation at the high temperatures required for GC injection and analysis. synzeal.comsimsonpharma.com These properties make it unsuitable for conventional GC techniques without derivatization, a process which would add complexity to the analytical method.

The formation of this compound introduces a new chiral center at the nitrogen atom, resulting in the potential for two diastereomeric forms. The separation and analysis of these diastereomers are critical, as they may exhibit different biological or toxicological properties. Specific stability-indicating HPLC methods have been developed that are capable of separating the two diastereomeric N-oxide impurities. rsc.org The successful separation was achieved on a phenyl column and confirmed through various analytical measurements, proving the existence of two distinct diastereomers under oxidative stress conditions. rsc.org

However, not all chromatographic systems can achieve this separation. A study aimed at developing a gradient RP-HPLC method noted that the separation of the diastereoisomers of a related impurity (designated Impurity X) could not be achieved within their defined experimental parameters. akjournals.comakjournals.com This highlights the challenges in diastereomeric separation and the necessity of specialized chiral or highly selective achiral chromatographic conditions. While chiral electrokinetic chromatography has been successfully used to separate the enantiomers of the parent drug, Ivabradine, the focus for the N-oxide remains on resolving its diastereomeric forms. nih.gov

Spectrometric Identification and Structural Elucidation

Following chromatographic separation, spectrometric techniques are indispensable for the definitive identification and structural confirmation of this compound.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of pharmaceutical impurities. Forced degradation studies of Ivabradine have utilized advanced MS techniques to identify and characterize the resulting products. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, has been instrumental in this area. nih.govlookchem.com These instruments provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. In studies on Ivabradine, LC-HR-MS/MS was used to identify five degradation products, with their structures proposed based on accurate mass measurements of the protonated molecules [M+H]⁺ and their subsequent fragmentation patterns. lookchem.com The formation of an N-oxide bond was confirmed in one of the oxidative degradation products. nih.gov

LC-MS/MS analysis is performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate product ions. frontiersin.orglookchem.com The resulting fragmentation pattern serves as a structural fingerprint, allowing for the elucidation of the molecule's structure. For this compound, this analysis confirms the presence of the additional oxygen atom on the nitrogen. nih.gov

Table 2: Typical Operating Conditions for LC-Q-TOF-MS Analysis of Ivabradine Degradation Products lookchem.com

Parameter Setting
Ionization Source Electrospray Ionization (ESI), Positive Mode
Fragmentor Voltage 144 V
Capillary Voltage 3500 V
Skimmer Voltage 65 V
Drying Gas Nitrogen
Drying Gas Temperature 325 °C
Drying Gas Flow 10 L/min

| Nebulizing Gas Pressure | 40 psi |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Through the analysis of ¹H and ¹³C NMR spectra, a detailed assignment of all proton and carbon atoms within the molecule can be achieved. This is accomplished by examining chemical shifts, spin-spin coupling patterns, and through the use of two-dimensional (2D) NMR experiments.

Detailed ¹H and ¹³C NMR spectral data are crucial for confirming the identity and structure of this compound. nih.gov The assignments are typically based on 1D and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques help to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. nih.gov

While specific spectral data for this compound is not extensively published in readily accessible literature, the expected shifts can be inferred from the known spectra of the parent drug, Ivabradine. blogspot.comchemicalbook.com The introduction of the N-oxide functionality would induce predictable changes in the chemical shifts of nearby protons and carbons. Specifically, the protons on the methyl group and the methylene (B1212753) groups adjacent to the newly formed N-oxide would experience a downfield shift due to the deshielding effect of the oxygen atom.

For a comprehensive structural assignment, the following data would be essential:

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic Protons6.5 - 7.5110 - 150Shifts depend on substitution pattern.
Methoxy Protons (-OCH₃)3.7 - 4.055 - 60Typically sharp singlets.
Protons α to N-oxide3.0 - 4.050 - 70Deshielded compared to the parent amine.
Methyl Protons on N-oxide3.0 - 3.545 - 55Deshielded singlet compared to the parent amine.
Benzazepinone (B8055114) Ring Protons2.5 - 4.030 - 60, ~170 (C=O)Complex coupling patterns expected.
Bicyclo[4.2.0]octa-triene Protons1.5 - 3.525 - 50, 120-140 (aromatic)Complex aliphatic and aromatic signals.

Note: These are predicted ranges and actual values may vary based on the solvent and experimental conditions.

The complete assignment of the NMR spectra provides unequivocal proof of the molecular structure of this compound, which is vital for its characterization as a distinct chemical entity. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are complementary analytical techniques that provide valuable information about the functional groups and chromophoric systems present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of specific bonds. youtube.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

The presence of the N-oxide group can be identified by a characteristic stretching vibration. The carbonyl (C=O) group of the benzazepinone ring will show a strong absorption band. pressbooks.pub Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching, will also be present. libretexts.orgopenstax.org

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibrational Mode
N-O Stretch950 - 970Stretching
C=O (Amide)1650 - 1680Stretching
Aromatic C=C1450 - 1600Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
C-O (Methoxy)1000 - 1300Stretching

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. This compound contains a dimethoxy-substituted bicyclo[4.2.0]octa-triene system and a dimethoxy-substituted benzazepinone moiety, both of which are expected to absorb UV radiation.

The UV spectrum of Ivabradine in methanol typically shows absorption maxima around 230 nm and 286 nm. It is anticipated that this compound will exhibit a similar UV absorption profile, although slight shifts in the absorption maxima (λmax) and changes in molar absorptivity may occur due to the electronic effects of the N-oxide group. A study on Ivabradine hydrochloride found a λmax at 281 nm. researchpublish.com Another study for method development of Ivabradine using a PDA detector set the wavelength at 285 nm. rsc.org The analysis of the UV-Vis spectrum is crucial for developing quantitative analytical methods, such as HPLC-UV. nih.gov

Electrophoretic and Other Physicochemical Characterization Methods

Beyond spectroscopic techniques, a comprehensive physicochemical characterization of this compound involves a variety of other methods to determine its properties. nih.gov These properties are fundamental to understanding its behavior in different environments and for the development of analytical and formulation strategies.

Electrophoretic Methods

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be employed for the analysis and purity assessment of this compound. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. Given that this compound possesses a tertiary amine oxide group, its charge will be pH-dependent. This makes CE a suitable technique for its analysis, potentially offering advantages in terms of efficiency and resolution over HPLC in certain applications.

Other Physicochemical Properties

A thorough characterization of this compound would also include the determination of the following physicochemical parameters:

Melting Point: The melting point is a key indicator of purity. A sharp melting point range suggests a highly pure compound. For instance, a study on the diastereomeric N-oxide impurities of ivabradine utilized melting point analysis to help prove their formation. rsc.org

Solubility: The solubility of this compound in various solvents (aqueous and organic) is a critical parameter for the development of analytical methods and for understanding its potential behavior in biological systems.

pKa: The pKa value(s) associated with the ionizable groups in this compound are crucial for predicting its charge state at different pH values. This information is vital for developing electrophoretic and chromatographic separation methods and for understanding its absorption and distribution characteristics.

Log P/D: The partition coefficient (Log P) or distribution coefficient (Log D) provides a measure of the lipophilicity of the compound. This is a critical parameter in drug discovery and development as it influences membrane permeability and interactions with biological targets.

X-ray Crystallography: For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction analysis can be performed if suitable crystals of this compound can be obtained. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

Development and Validation of Analytical Assays in Non-Biological and Preclinical Biological Matrices

The development and validation of robust and reliable analytical assays are paramount for the quantification of this compound in various matrices. This is essential for quality control during synthesis and for preclinical studies. researchpublish.com

Assays in Non-Biological Matrices (Bulk Drug/Pharmaceutical Formulations)

For the analysis of this compound in bulk drug substance or as an impurity in pharmaceutical formulations of Ivabradine, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common approach. wjpmr.comresearchgate.net A typical assay development and validation would involve:

Method Development: Selection of an appropriate HPLC column (e.g., C18, Phenyl), mobile phase composition (e.g., acetonitrile, methanol, buffers), and detector wavelength. rsc.org A study successfully separated two diastereomeric N-oxide impurities using a Zorbax phenyl column. rsc.org

Validation according to ICH Guidelines: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govwjpmr.com

Forced Degradation Studies: To ensure the stability-indicating nature of the assay, forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). researchpublish.com This is crucial as this compound is a major oxidative degradation product of Ivabradine. rsc.org

Interactive Table: Typical Validation Parameters for an HPLC Assay of this compound

Validation ParameterAcceptance Criteria (Typical)
SpecificityThe peak for this compound should be well-resolved from other components.
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
RobustnessNo significant changes in results with small, deliberate variations in method parameters.

Assays in Preclinical Biological Matrices (e.g., Plasma, Urine, Tissues)

For the quantification of this compound in preclinical biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. ajrconline.org The development and validation of such an assay involve:

Sample Preparation: An efficient extraction method is required to isolate this compound from the complex biological matrix. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

LC-MS/MS Method Development: Optimization of chromatographic conditions to separate this compound from endogenous matrix components and optimization of MS/MS parameters (e.g., selection of precursor and product ions for multiple reaction monitoring - MRM) for maximum sensitivity and specificity.

Validation according to Regulatory Guidelines (e.g., FDA, EMA): The assay must be validated for selectivity, linearity, range, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).

Application to Preclinical Studies: Once validated, the assay can be used to determine the pharmacokinetic profile of this compound in animal models. Potentiometric sensors have also been explored for determining Ivabradine in biological fluids like urine and serum. nih.gov

Preclinical Pharmacological and Biological Investigations of Ivabradine N Oxide

In Vitro and Ex Vivo Biological Activity Assessments

Receptor Binding and Functional Assays in Isolated Cells and Tissues (e.g., If current inhibition)

There is no publicly available data from receptor binding studies or functional assays to characterize the affinity or inhibitory activity of Ivabradine (B130884) N-oxide on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current. For the parent compound, ivabradine, it is well-established that it selectively inhibits the If current, leading to a reduction in heart rate. nih.govwikipedia.org

Cellular and Subcellular Electrophysiological Effects

Specific studies on the cellular and subcellular electrophysiological effects of Ivabradine N-oxide are absent from the scientific literature. Therefore, its impact on action potential characteristics and other ion channels in cardiac cells remains uncharacterized. In contrast, ivabradine has been shown to primarily affect the pacemaker cells in the sinoatrial node with minimal effects on other cardiac ion channels at therapeutic concentrations. nih.govnih.gov

Assessment of Cytotoxicity and Cell Viability in Cultured Cell Lines

No studies assessing the cytotoxicity or effects on cell viability of this compound in any cultured cell lines have been found in the public scientific domain.

Investigation of Modulatory Effects on Intracellular Signaling Pathways

There is a lack of research on whether this compound modulates any intracellular signaling pathways. Studies on the parent compound, ivabradine, have explored its influence on pathways such as the mTOR/eNOS pathway and its role in reducing oxidative stress and inflammation in endothelial cells. plos.orgnih.gov However, it is unknown if the N-oxide metabolite shares any of these properties.

In Vivo Preclinical Pharmacodynamic Studies (Animal Models)

Cardiovascular Effects and Heart Rate Modulation in Animal Models

No in vivo preclinical studies in animal models have been published that specifically investigate the cardiovascular effects or heart rate modulating activity of this compound. A significant body of research exists for ivabradine, demonstrating its heart rate-lowering effects in various animal models, including mice, rats, and pigs. journaljammr.comahajournals.orgnih.gov These studies have been crucial in understanding the pharmacodynamics of the parent drug, but this understanding cannot be directly extrapolated to its N-oxide metabolite without specific investigation.

Impact on Organ/Tissue Physiology and Pathological Remodeling in Disease Models

Publicly available scientific literature does not currently contain specific preclinical data on the impact of this compound on organ or tissue physiology, nor its effects on pathological remodeling in disease models.

In contrast, extensive research has been conducted on the parent compound, ivabradine. Preclinical studies in various animal models of cardiac remodeling have demonstrated that ivabradine can improve cardiac function and structure. mdpi.com Its effects are linked to reductions in myocardial fibrosis, inflammation, apoptosis, and oxidative stress. mdpi.comresearchgate.net For instance, in rat models of myocardial infarction, ivabradine has been shown to attenuate left ventricular (LV) hypertrophy and reduce collagen content. nih.govresearchgate.net It improves LV ejection fraction and prevents changes in the global phenotype of LV remodeling by optimizing energy consumption and avoiding electrophysiological remodeling. researchgate.net These anti-remodeling properties of the parent compound, ivabradine, are considered pleiotropic effects, potentially independent of its primary heart rate-reducing action. mdpi.com

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization (Animal Models)

Detailed preclinical ADME characterization for this compound in animal models is not described in the available scientific literature. Information regarding its specific tissue distribution, metabolic fate, and elimination pathways remains uncharacterized in public sources.

For the parent compound, ivabradine, ADME properties have been established. It is known to be extensively metabolized, primarily by the CYP3A4 enzyme in the liver and intestines. drugbank.com

Tissue Distribution and Accumulation Studies

Specific studies detailing the tissue distribution and accumulation of this compound in animal models are not available in the reviewed literature.

Metabolic Fate and Elimination Pathways in Animal Systems

The precise metabolic fate and the specific elimination pathways for this compound in animal systems have not been detailed in published preclinical studies. The parent drug, ivabradine, is known to be converted into several metabolites, with metabolites being excreted in both urine and feces. drugbank.com

Interspecies Metabolic Comparisons (Preclinical Species)

Comparative data on the metabolism of this compound across different preclinical species is not available in the scientific literature.

Comparative Pharmacological Profiling with Ivabradine Parent Compound and Other Identified Metabolites

Ivabradine is metabolized into multiple compounds, with this compound being one identified derivative. veeprho.compharmaceresearch.comsynzeal.com However, the most significant and well-characterized metabolite is the N-desmethylated derivative, also known as S18982 or N-desmethyl ivabradine. caymanchem.comcaymanchem.com Unlike this compound, for which pharmacological data is scarce, N-desmethyl ivabradine is known to be an active metabolite. drugbank.com

The primary pharmacological action of the parent compound, ivabradine, is the selective inhibition of the I(f) "funny" current in the sinoatrial node, which results in a dose-dependent reduction of heart rate. drugbank.comyoutube.com This action occurs without significantly affecting myocardial contractility or ventricular repolarization. youtube.com

The table below provides a comparative summary of the known pharmacological effects of ivabradine and its active N-desmethyl metabolite. The pharmacological profile of this compound remains uncharacterized in available literature.

Interactive Table: Comparative Pharmacological Profile

FeatureIvabradine (Parent Compound)N-desmethyl ivabradine (Metabolite)This compound (Metabolite)
Primary Mechanism Selective inhibitor of I(f) current in the sinoatrial node. drugbank.comyoutube.comAlso an inhibitor of the I(f) current. drugbank.commedchemexpress.comData not available
Pharmacological Effect "Pure" heart rate reduction. drugbank.comresearchgate.netContributes to the overall heart rate reduction. drugbank.comfda.govData not available
Effect on Myocardial Contractility No significant negative inotropic effects. youtube.comresearchgate.netNot reported to have negative inotropic effects.Data not available
Anti-remodeling Effects Reduces myocardial fibrosis, hypertrophy, and inflammation in preclinical models. mdpi.comnih.govContribution to anti-remodeling effects not specified.Data not available
Metabolism Extensively metabolized by CYP3A4. drugbank.comIs a product of CYP3A4 metabolism and is further metabolized. drugbank.comcaymanchem.comIdentified as a derivative of ivabradine. veeprho.comsynzeal.com

Structure Activity Relationships Sar and Computational Modeling of Ivabradine N Oxide

Elucidation of Key Structural Features for Observed Biological Activity or Inactivity

The biological activity of ivabradine (B130884) is intrinsically linked to its molecular structure, which facilitates a specific interaction with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govnih.gov The core structure of ivabradine comprises a benzazepinone (B8055114) and a benzocyclobutane ring system connected by an alkyl-amino chain. synzeal.com The tertiary amine in this chain is crucial for its pharmacological effect.

The formation of Ivabradine N-oxide introduces a polar N-oxide group, which significantly alters the electronic and steric properties of the molecule. This oxidation occurs at the tertiary amine, a key site for the pharmacological activity of the parent drug. nih.gov The introduction of the oxygen atom can be expected to reduce the compound's lipophilicity and potentially hinder its ability to cross cell membranes and bind to the active site of the HCN4 channel in the same manner as ivabradine. frontiersin.org

A study involving forced degradation of ivabradine identified several degradation products, including an N-oxide. nih.gov While the primary focus of this study was on toxicology predictions, it highlighted that modifications at the nitrogen atom, such as N-demethylation (forming the active metabolite N-desmethylivabradine) and N-oxidation, lead to compounds with potentially altered pharmacological and toxicological profiles. nih.govnih.gov The N-oxide was one of the degradation products for which in silico pharmacological and toxicological properties were calculated, suggesting its potential for altered biological activity compared to the parent drug. frontiersin.org The presence of the N-oxide functionality is a key structural feature that likely diminishes its intended biological activity at the HCN channel due to altered physicochemical properties.

Molecular Docking and Simulation Studies

Ligand-Protein Interaction Analysis with Predicted or Known Target Receptors

The primary target of ivabradine is the HCN4 channel, which is responsible for the "funny" current (If) in the sinoatrial node. nih.govnih.gov Molecular docking studies of ivabradine with homology models of the hHCN4 channel have identified a binding site located in the inner vestibule of the channel pore. nih.govplos.org These studies revealed that ivabradine binds within this cavity, interacting with several key amino acid residues.

For the parent drug, ivabradine, interactions with residues such as Y506, F509, and I510 have been shown to be critical for its blocking efficiency. nih.gov Docking simulations indicate that ivabradine adopts a U-shaped configuration within the pore cavity. researchgate.net The tertiary amine of ivabradine is a critical feature for its binding.

For this compound, the introduction of the oxygen atom at the nitrogen would likely alter these interactions. The N-oxide group would introduce a polar and bulkier moiety, which could lead to steric clashes or unfavorable electrostatic interactions within the hydrophobic binding pocket of the HCN4 channel. It is plausible that the N-oxide would have a reduced affinity for the channel due to these altered interactions. A target prediction algorithm applied to various ivabradine degradation products, including an N-oxide, suggested that while some degradation products might retain pharmacological activity, their profiles would be distinct from the parent compound. frontiersin.org

Prediction of Binding Affinity and Specificity

The binding affinity of ivabradine for the HCN4 channel is well-documented. plos.org Docking simulations for ivabradine have been used to explain the reduced blocking efficiency observed in mutant channels, correlating with a proportionally reduced binding affinity. nih.gov

For this compound, it is predicted that the binding affinity and specificity for the HCN4 channel would be significantly lower than that of ivabradine. The addition of the polar N-oxide group would likely decrease the favorable hydrophobic interactions that stabilize the binding of ivabradine within the channel pore. Consequently, a higher concentration of this compound would likely be required to achieve a similar level of channel blockade as the parent drug, rendering it pharmacologically less active in its primary mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound have not been identified in the reviewed literature. QSAR models are computational tools that relate the chemical structure of a series of compounds to their biological activity.

However, a related in silico analysis was performed as part of a forced degradation study of ivabradine. frontiersin.org In this study, various physicochemical and toxicological properties of the identified degradation products, including an N-oxide, were calculated. This type of analysis, while not a formal QSAR study, provides insights into how structural modifications impact the properties of the molecule. The study calculated parameters such as logP and aqueous solubility, which are critical determinants of a drug's pharmacokinetic profile. frontiersin.org The predicted properties of the N-oxide and other degradation products can be compared to those of the parent drug to infer potential changes in activity and toxicity.

CompoundCalculated PropertyPredicted OutcomeReference
Ivabradine Degradation Products (including N-oxide)Pharmacological and Toxicological PropertiesSome degradation products (Ox1, N1, UV4) were predicted to be pharmacologically active. frontiersin.org
Ivabradine Degradation ProductsADME/Tox Screening (logP, Solubility, Ames test, Cytochrome activity)Properties calculated for six identified degradation products to assess their potential in vivo effects. frontiersin.org

Conformational Analysis and Stereochemical Considerations of N-Oxide Diastereomers

The formation of this compound introduces a new chiral center at the nitrogen atom, in addition to the existing stereocenter in the parent ivabradine molecule. This results in the potential for the formation of diastereomers. lgcstandards.com The existence of these diastereomers has been confirmed, and analytical methods have been developed to separate them.

The different spatial arrangements of the N-oxide diastereomers can lead to variations in their physicochemical properties and, consequently, their biological activities. Each diastereomer can exhibit a unique conformational preference, which will influence how it interacts with chiral biological macromolecules such as receptors and enzymes. The orientation of the N-oxide group in each diastereomer will be a critical determinant of its ability to fit into the binding site of a target protein. Therefore, a comprehensive understanding of the pharmacology of this compound would necessitate the separation and individual characterization of each diastereomer.

In Silico Prediction of Biotransformation Pathways and Product Formation

The metabolism of ivabradine is extensive and primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.gov In silico tools can be employed to predict the metabolic fate of drug candidates and their metabolites.

For ivabradine, computational models can predict the sites most susceptible to metabolism. A study on the forced degradation of ivabradine utilized the Toxtree program with the SMARTCyp method to predict the fragments of the molecule most likely to be metabolized by cytochrome P450. frontiersin.org This analysis identified N-demethylation and N-oxidation as probable metabolic pathways, which aligns with experimental observations. nih.govfrontiersin.org The formation of this compound is, therefore, a computationally predicted and experimentally verified biotransformation product. nih.gov

These in silico predictions are valuable in early drug development to anticipate the formation of major metabolites and to guide the design of subsequent in vitro and in vivo metabolism studies. The prediction of N-oxide formation is a key piece of information for understanding the complete metabolic profile of ivabradine.

Parent CompoundIn Silico Tool/MethodPredicted Biotransformation PathwayPredicted ProductReference
IvabradineToxtree (SMARTCyp method)N-oxidationThis compound frontiersin.org
IvabradineToxtree (SMARTCyp method)N-demethylationN-desmethylivabradine frontiersin.org

Implications for Drug Metabolism and Impurity Profiling Research

Role of N-oxidation in the Overall Disposition and Stability of Ivabradine (B130884)

Ivabradine undergoes extensive metabolism, primarily in the liver and intestines, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugs.comnih.gov This metabolic process involves several pathways, with N-demethylation producing the major active metabolite, S-18982. nih.govdrugs.com However, another critical pathway is N-oxidation, which leads to the formation of Ivabradine N-oxide. rsc.org

N-oxidation significantly influences the stability profile of the Ivabradine molecule. Forced degradation studies, which subject the drug substance to stress conditions like acid, base, heat, light, and oxidation, are essential for identifying potential degradation products. nih.gov Research shows that Ivabradine is susceptible to degradation under oxidative conditions, leading to the formation of this compound as a major degradation impurity. rsc.org The presence of a tertiary amine in the Ivabradine structure makes it prone to oxidation, resulting in the N-oxide derivative.

Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing

The control of impurities is a fundamental aspect of pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of the final drug product. For Ivabradine, managing the formation of this compound is a key challenge due to its status as a major oxidative degradation product. rsc.org

Strategies for impurity control begin with a thorough understanding of the synthetic and degradation pathways. The genesis of this compound is primarily through oxidative stress. rsc.org Therefore, mitigation strategies focus on minimizing exposure to oxidizing agents and conditions throughout the manufacturing process and during storage. This includes careful selection and control of raw materials, solvents, and reagents to exclude oxidative contaminants.

Process parameter optimization is another critical strategy. This involves controlling factors such as temperature, pH, and exposure to atmospheric oxygen to create an environment that disfavors the N-oxidation reaction. google.com For instance, the use of antioxidants in the formulation could be considered to inhibit oxidative degradation. Furthermore, the physical form of the drug substance can influence stability; controlling the crystalline form of Ivabradine hydrochloride can reduce the amount of amorphous content, which may be more susceptible to oxidative degradation.

Finally, establishing appropriate specifications for the drug substance and drug product is essential. google.com These specifications must include limits for known and potential impurities, including this compound. The development of robust analytical methods is necessary to ensure that batches of Ivabradine meet these quality standards. synzeal.com

Analytical Method Development for Quality Control and Impurity Monitoring

Accurate and reliable analytical methods are paramount for the quality control of Ivabradine, specifically for detecting and quantifying impurities like this compound. synzeal.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. ajrconline.orgakjournals.comakjournals.com

Developing a stability-indicating HPLC method is crucial. Such a method must be able to separate the active pharmaceutical ingredient (API) from all its process-related impurities and degradation products. For this compound, a significant challenge is the separation of its two diastereomeric forms. rsc.org

Several studies have focused on creating robust HPLC methods for Ivabradine and its impurities. akjournals.comresearchgate.net One successful approach utilized a reversed-phase HPLC system with dual detectors: a Photodiode Array (PDA) detector and a Quadrupole Dalton (QDa) mass detector. rsc.org This method not only separated process-related impurities but also successfully resolved the two diastereomeric N-oxide impurities. rsc.org The QDa detector aids in the identification of impurities by confirming their molecular weights. rsc.org The application of Quality by Design (QbD) principles has also been instrumental in developing robust gradient RP-HPLC methods capable of separating a complex mixture of up to eleven Ivabradine-related substances. akjournals.comakjournals.com

The table below summarizes key parameters from various developed analytical methods for Ivabradine impurity profiling.

Table 1: Summary of Analytical Methods for Ivabradine Impurity Analysis

Method Column Mobile Phase Detector Key Findings Reference
RP-HPLC Zorbax phenyl Gradient of 0.075% trifluoroacetic acid, acetonitrile (B52724), and methanol (B129727) PDA & QDa Successfully separated two diastereomeric N-oxide impurities. rsc.org
RP-HPLC Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) 28 mM phosphate (B84403) buffer (pH 6.0) and acetonitrile/methanol mixture UV (220 nm) Efficient separation of Ivabradine and 11 impurities. researchgate.net
RP-HPLC Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm) Gradient of 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and acetonitrile UV (286 nm) Stability-indicating method separating degradation products from acid/base hydrolysis.
Gradient RP-HPLC Not specified Gradient of acetonitrile and 20 mM ammonium acetate (B1210297) (pH 7.35) UV (220 nm) Developed using Analytical Quality by Design (AQbD) to separate 11 impurities. akjournals.comakjournals.com

These validated methods are essential for routine quality control, ensuring that the levels of this compound and other impurities in the final pharmaceutical product are below the established safety thresholds. akjournals.com

Significance of Metabolite Identification in Understanding Drug Fate

The identification and characterization of all significant metabolites, including process impurities that may also be metabolites, are fundamental to understanding the complete fate of a drug within the body. Ivabradine is extensively metabolized, and while its main active metabolite (N-desmethyl ivabradine) is well-documented, understanding other products like this compound is crucial for a comprehensive safety and efficacy assessment. nih.govnih.gov

For instance, forced degradation studies on Ivabradine not only identified degradation products like the N-oxide but also led to in silico predictions of their pharmacological and toxicological properties. nih.gov Such studies have suggested that some degradation products, which can also be metabolites, may retain pharmacological activity. nih.gov Therefore, identifying this compound and its diastereomers is not just an analytical exercise; it is a critical step in risk assessment. It allows researchers to investigate whether these specific compounds have any biological activity or potential toxicity, ensuring that the safety profile of the drug is fully understood. This knowledge is vital for regulatory agencies and for ensuring patient safety. nih.gov

Emerging Research Avenues and Methodological Challenges

Development of Novel Analytical Approaches for Trace Detection and Isomer Quantification

The precise and sensitive quantification of Ivabradine (B130884) N-oxide in biological matrices is fundamental to understanding its pharmacokinetic profile and potential biological effects. The development of sophisticated analytical methodologies is paramount for trace detection and the complex task of isomer quantification.

Recent advancements have highlighted the utility of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the determination of ivabradine and its metabolites in human plasma and urine. These methods offer high sensitivity and selectivity, with lower limits of quantitation (LLOQ) for parent compounds and major metabolites often reaching the low ng/mL range. For instance, a validated LC-MS/MS method for ivabradine and its N-demethylated metabolite in human plasma achieved an LLOQ of 0.1 ng/mL. nih.gov While specific methods solely for Ivabradine N-oxide trace detection are not extensively detailed in current literature, the established LC-MS/MS platforms for ivabradine provide a strong foundation for developing such targeted assays. The positive ion electrospray ionization (ESI) mode is typically employed for the mass spectrometric detection of ivabradine and its metabolites, monitoring specific precursor-to-product ion transitions to ensure specificity.

A significant breakthrough in the analysis of this compound has been the development of a high-performance liquid chromatography (HPLC) method capable of separating its diastereomeric forms. This is crucial as this compound possesses a chiral center, leading to the formation of stereoisomers. An HPLC method utilizing a Zorbax phenyl column with a gradient elution of a trifluoroacetic acid, acetonitrile (B52724), and methanol (B129727) mixture has been successfully employed to separate these diastereomeric N-oxide impurities that are major oxidative degradation products of ivabradine. The use of a photodiode array (PDA) and a quadrupole Dalton (QDa) detector in series allows for both quantification and mass verification of the separated isomers.

Interactive Table: Analytical Methods for Ivabradine and its Metabolites

Technique Matrix Analytes Lower Limit of Quantification (LLOQ) Key Findings
HPLC-fluorescence Plasma, Urine Ivabradine, N-demethylated metabolite 0.5 ng/mL (plasma), 2.0 ng/mL (urine) Sensitive and selective for pharmacokinetic studies.
LC-MS/MS Human Plasma Ivabradine, six metabolites 0.1 to 0.2 ng/mL Rapid, selective, and reproducible for simultaneous quantification.
UPLC-MS/MS Rat Plasma Ivabradine, N-demethyl ivabradine 0.2 ng/mL (Ivabradine), 0.05 ng/mL (N-demethyl ivabradine) High sensitivity and rapid analysis time.

Exploration of Previously Unidentified Biological Roles or Interactions of this compound

While the pharmacological activity of ivabradine is well-characterized as a selective inhibitor of the If current in the sinoatrial node, the specific biological roles and interactions of its N-oxide metabolite remain largely unexplored. nih.gov Current research has predominantly focused on the parent drug's effects on heart rate, cardiac remodeling, and endothelial function. nih.govnih.gov

In silico studies have been employed to predict the pharmacological and toxicological properties of ivabradine's degradation products, including an N-oxide compound. nih.govresearchgate.net These computational models can predict the potential for metabolites to interact with biological targets, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the primary targets of ivabradine. nih.gov One such study suggested that an N-oxide degradation product could be pharmacologically active. researchgate.net However, these predictions require experimental validation to confirm any significant biological activity.

Application of Advanced In Vitro Model Systems for Biotransformation and Preclinical Efficacy Studies

The study of drug metabolism is increasingly benefiting from the use of advanced in vitro model systems that can more accurately recapitulate human physiology. For this compound, such models are essential for elucidating its formation, further metabolism, and potential pharmacological effects.

Furthermore, preclinical efficacy studies of isolated metabolites are necessary to understand their contribution to the therapeutic profile of the parent drug. For instance, an ex vivo mouse heart perfusion model has been used to study the effects of ivabradine on myocardial contractility and metabolic fluxes. nih.gov Similar models could be adapted to investigate the direct cardiac effects of this compound, independent of the parent compound. This would allow researchers to determine if the N-oxide metabolite has any direct effects on heart rate, contractility, or cardiac metabolism.

Challenges in Separating and Characterizing Stereoisomeric N-Oxides

The presence of a stereogenic center in this compound introduces a layer of complexity in its analysis, necessitating the use of chiral separation techniques to resolve the different stereoisomers. The separation and characterization of these isomers are critical, as they may exhibit different pharmacological and toxicological profiles.

The separation of enantiomers and diastereomers often presents significant challenges in analytical chemistry. chromatographytoday.com Chiral stationary phases (CSPs) in HPLC and chiral selectors in capillary electrophoresis are commonly employed for this purpose. The choice of the appropriate chiral selector and mobile phase is crucial for achieving adequate resolution between stereoisomers. For drug N-oxides, the polarity and three-dimensional structure of the molecule heavily influence the interactions with the chiral stationary phase.

As previously mentioned, a significant advancement has been the development of an HPLC method capable of separating the diastereomeric N-oxides of ivabradine. This indicates that with careful method development, the challenges of separating these specific stereoisomers can be overcome. The characterization of the separated stereoisomers typically involves a combination of techniques. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while nuclear magnetic resonance (NMR) spectroscopy is invaluable for elucidating the three-dimensional structure and confirming the relative stereochemistry of diastereomers. For enantiomers, techniques such as X-ray crystallography of a single crystal or comparison with a stereochemically defined standard are often required for absolute configuration assignment.

The inherent difficulty in separating stereoisomers can be compounded by potential interconversion under certain analytical or storage conditions. Therefore, stability studies of the individual isomers are also a critical aspect of their characterization.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing Ivabradine N-oxide in preclinical studies?

To synthesize and characterize this compound, prioritize the following steps:

  • Synthesis : Use controlled oxidation of ivabradine with reagents like meta-chloroperbenzoic acid (mCPBA) under inert conditions, monitoring reaction progress via thin-layer chromatography (TLC) .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .
  • Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) meticulously, adhering to guidelines for experimental reproducibility outlined in academic journals .

Q. Q2. How can researchers select appropriate analytical techniques to quantify this compound in biological matrices?

Methodological considerations include:

  • Sample Preparation : Use protein precipitation or solid-phase extraction (SPE) to isolate this compound from plasma/tissue homogenates, minimizing matrix interference .
  • Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity (detection limits ~0.1 ng/mL) and specificity. Validate methods per International Council for Harmonisation (ICH) guidelines, including linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%) .
  • Cross-Validation : Compare results with immunoassay techniques (e.g., ELISA) to resolve discrepancies in pharmacokinetic data .

Advanced Research Questions

Q. Q3. How can conflicting data on this compound’s pharmacological effects be resolved through experimental design?

Conflicting reports (e.g., heart rate modulation vs. adverse cardiovascular outcomes) require:

  • Controlled Variables : Standardize animal models (e.g., telemetry in rats for real-time cardiovascular monitoring) and dosage regimens (e.g., 7.5 mg bid in clinical analogs) to isolate compound-specific effects .
  • Mechanistic Studies : Integrate transcriptomic profiling (RNA-seq) or proteomics to identify off-target pathways (e.g., catecholamine regulation) that may explain divergent outcomes .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for covariates like baseline heart rate and comorbidities .

Q. Q4. What structure-activity relationship (SAR) approaches are effective in predicting this compound’s mutagenicity?

  • SAR Fingerprinting : Use predefined substructure searches (e.g., aromatic N-oxide motifs) to analyze mutagenicity databases (e.g., Ames test data). Hierarchical clustering can identify chemical subclasses with elevated risk .
  • In Silico Modeling : Apply quantitative SAR (QSAR) tools like Derek Nexus or Leadscope to predict DNA reactivity. Cross-validate predictions with in vitro micronucleus assays .
  • Data Integration : Combine proprietary and public datasets to resolve contradictions (e.g., discrepancies between in vitro and in vivo mutagenicity profiles) .

Q. Q5. How should researchers design studies to address the transport mechanisms of this compound in hepatic cells?

  • Cell Models : Use human hepatocellular carcinoma lines (e.g., HepG2, Huh7) and transporter-overexpressing HEK293 cells. Include knockout models (e.g., OCT1-deficient mice) to assess transporter dependency .
  • Kinetic Assays : Measure uptake rates under varying conditions (pH, competitive inhibitors) using radiolabeled this compound. Normalize data to protein content for cross-study comparability .
  • Data Interpretation : Account for passive diffusion via Papp values (e.g., >1 × 10⁻⁶ cm/s suggests significant non-transporter-mediated uptake) .

Methodological Guidelines

Q. Data Contradiction Analysis :

  • Root-Cause Framework : Classify discrepancies as methodological (e.g., LC-MS vs. ELISA sensitivity), biological (species-specific metabolism), or statistical (underpowered studies) .
  • Error Propagation : Quantify uncertainties in dose-response curves using Monte Carlo simulations .

Q. Literature Review Best Practices :

  • Source Prioritization : Use primary literature from journals with rigorous peer review (e.g., Naunyn-Schmiedeberg’s Archives of Pharmacology) over preprint repositories .
  • Critical Appraisal : Evaluate experimental design flaws (e.g., lack of blinding in animal studies) using tools like SYRCLE’s risk-of-bias checklist .

Q. Experimental Reproducibility :

  • Detailed Protocols : Publish step-by-step methodologies in supplementary materials, including raw data tables and instrument calibration logs .
  • Open Science : Share datasets via platforms like Zenodo or Figshare, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.